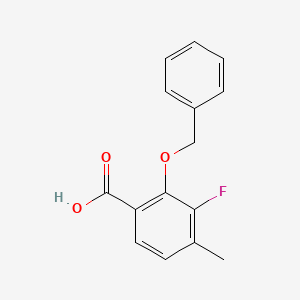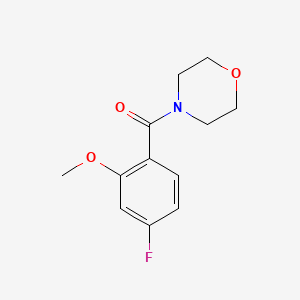![molecular formula C14H10Cl2O B6286893 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586126-36-3](/img/structure/B6286893.png)
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,4’-Dichloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde”, there are general methods for synthesizing similar compounds. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . Additionally, biphenyl compounds can be synthesized through various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
科学的研究の応用
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of new compounds, and its ability to form chiral molecules has made it useful in the synthesis of pharmaceuticals. Additionally, its ability to form stable complexes with metal ions has made it useful in the synthesis of coordination polymers materials. It has also been studied for its potential applications in biochemistry, as it has been shown to be an effective inhibitor of the enzyme thiolase.
作用機序
The mechanism of action of 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is complex and involves a number of different chemical processes. When the compound is exposed to a base, such as sodium hydroxide, the reaction of 1,1'-biphenyl-4-carbaldehyde with 2,4'-dichloro-5-methyl phenol is initiated. This reaction results in the formation of the desired this compound product. Additionally, the compound has been shown to form stable complexes with metal ions, and this has been used in the synthesis of coordination polymers materials.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be an effective inhibitor of the enzyme thiolase, which is involved in the metabolism of fatty acids. Additionally, it has been shown to have anti-inflammatory and anti-fungal properties, as well as the ability to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized from readily available starting materials. Additionally, its ability to form stable complexes with metal ions is beneficial for the synthesis of coordination polymers materials. However, it is important to note that the compound is toxic in high concentrations, and therefore it should be handled with care in laboratory experiments.
将来の方向性
The potential applications of 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde are still being explored, and there are a number of possible future directions for research. One potential direction is to further explore the compound’s potential as an inhibitor of thiolase, as this could have potential therapeutic applications. Additionally, further research could be conducted on the compound’s ability to form stable complexes with metal ions, as this could lead to the development of new coordination polymers materials. Finally, further research could be conducted on the compound’s potential anti-inflammatory and anti-fungal properties, as this could lead to the development of new treatments for a variety of diseases.
合成法
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized by a variety of methods. One of the most common methods is the reaction of 1,1'-biphenyl-4-carbaldehyde and 2,4'-dichloro-5-methyl phenol in the presence of a base, such as sodium hydroxide. This reaction requires the use of a solvent, such as ethanol or methanol, and can be conducted at a temperature of 80°C for a period of two hours.
Safety and Hazards
特性
IUPAC Name |
5-chloro-4-(4-chlorophenyl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGAYFNTKKGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

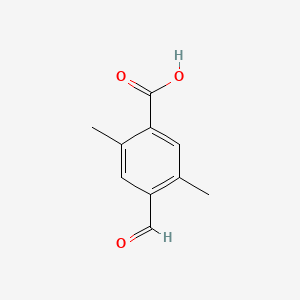
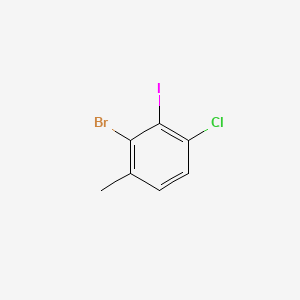
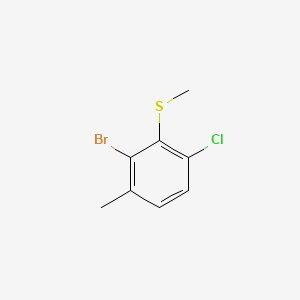
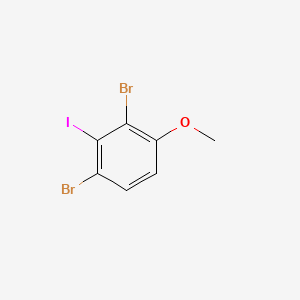
![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
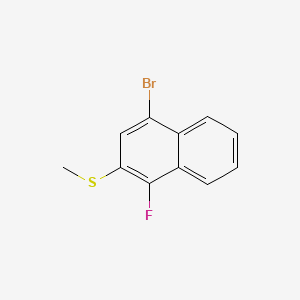
![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)


